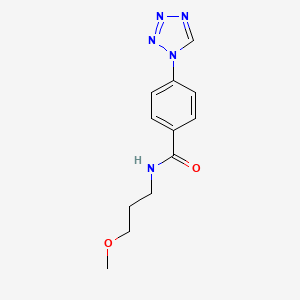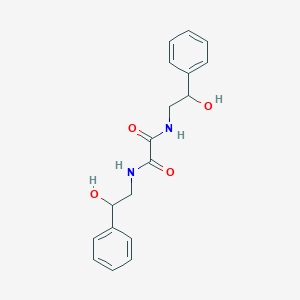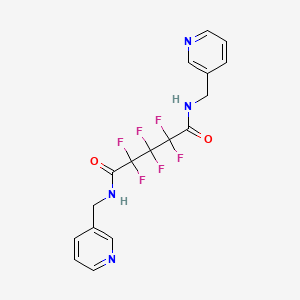![molecular formula C16H23FN2O2 B5138128 ethyl 4-{[2-(2-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5138128.png)
ethyl 4-{[2-(2-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[2-(2-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine carboxylates. It is commonly referred to as EFEP or Fluorolintane. EFEP has been the subject of scientific research due to its potential applications in the field of medicine and pharmacology.
作用机制
EFEP works by inhibiting the reuptake of dopamine from the synapse. This results in an increase in the concentration of dopamine in the brain, which can lead to an increase in cognitive function and mood. EFEP has also been shown to have an affinity for the norepinephrine transporter, which is a protein that is responsible for the reuptake of norepinephrine from the synapse. This can lead to an increase in alertness and focus.
Biochemical and Physiological Effects
EFEP has been shown to have a number of biochemical and physiological effects. EFEP has been found to increase the release of dopamine in the prefrontal cortex, which is an area of the brain that is associated with cognitive function. EFEP has also been shown to increase the release of norepinephrine in the brainstem, which is an area of the brain that is associated with alertness and focus. EFEP has been found to have a low affinity for the serotonin transporter, which is a protein that is responsible for the reuptake of serotonin from the synapse. This suggests that EFEP may have a lower potential for abuse and addiction compared to other compounds that have a higher affinity for the serotonin transporter.
实验室实验的优点和局限性
EFEP has a number of advantages and limitations for lab experiments. EFEP has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system in the brain. EFEP has also been shown to have a similar structure to other compounds that are known to have therapeutic effects, which makes it a useful tool for studying the potential therapeutic applications of these compounds. However, EFEP has a number of limitations, including its relatively short half-life and its potential for toxicity at high doses.
未来方向
There are a number of future directions for research on EFEP. One potential direction is to study the potential therapeutic applications of EFEP in the treatment of ADHD and other neurological disorders. Another potential direction is to study the potential for EFEP to be used as a tool for studying the dopamine system in the brain. Further research is also needed to determine the optimal dosage and administration of EFEP for therapeutic applications, as well as its potential for toxicity at high doses.
Conclusion
EFEP is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine and pharmacology. EFEP has been found to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system in the brain. EFEP has also been shown to have potential therapeutic applications in the treatment of ADHD and other neurological disorders. However, further research is needed to determine the optimal dosage and administration of EFEP for therapeutic applications, as well as its potential for toxicity at high doses.
合成方法
EFEP can be synthesized through a multistep process. The starting material for the synthesis is 2-fluoroethylamine hydrochloride, which is reacted with 2-bromoethylbenzene to yield 2-(2-fluoroethyl)phenethylamine. The resulting compound is then reacted with 1-piperidinecarboxylic acid to yield EFEP. The synthesis of EFEP has been optimized to yield high purity and high yield of the compound.
科学研究应用
EFEP has been the subject of scientific research due to its potential applications in the field of medicine and pharmacology. EFEP has been shown to have a high affinity for the dopamine transporter, which is a protein that is responsible for the reuptake of dopamine from the synapse. EFEP has been found to have a similar structure to other compounds that are known to have therapeutic effects, such as methylphenidate and bupropion. EFEP has been shown to have potential applications in the treatment of attention deficit hyperactivity disorder (ADHD) and other neurological disorders.
属性
IUPAC Name |
ethyl 4-[2-(2-fluorophenyl)ethylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-2-21-16(20)19-11-8-14(9-12-19)18-10-7-13-5-3-4-6-15(13)17/h3-6,14,18H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDBWXARZHBHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5138047.png)
![4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5138050.png)
![5-{[(3,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5138054.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5138068.png)
![3-(3,4-dichlorophenyl)-5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5138081.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5138109.png)

![4-butyl-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5138111.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-5-methoxy-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine](/img/structure/B5138116.png)

![4,4-dimethyl-2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5138141.png)

